molecular formula C22H19ClN2O2 B14130243 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine

6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine

Cat. No.: B14130243
M. Wt: 378.8 g/mol
InChI Key: GMAVFZDBSSUKSB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Chemical Reactions Analysis

6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine involves its interaction with VEGFR-2 and Src. By inhibiting these targets, the compound can disrupt signaling pathways essential for tumor growth and angiogenesis. This inhibition leads to reduced proliferation and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Similar compounds to 6-chloro-2-methoxy-N-(2-methoxybenzyl)acridin-9-amine include:

The uniqueness of this compound lies in its dual inhibitory action on VEGFR-2 and Src, which is not commonly observed in similar compounds.

Properties

Molecular Formula

C22H19ClN2O2

Molecular Weight

378.8 g/mol

IUPAC Name

6-chloro-2-methoxy-N-[(2-methoxyphenyl)methyl]acridin-9-amine

InChI

InChI=1S/C22H19ClN2O2/c1-26-16-8-10-19-18(12-16)22(17-9-7-15(23)11-20(17)25-19)24-13-14-5-3-4-6-21(14)27-2/h3-12H,13H2,1-2H3,(H,24,25)

InChI Key

GMAVFZDBSSUKSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC4=CC=CC=C4OC

Origin of Product

United States

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